molecular formula C20H15N3O3S2 B2797900 (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 895457-78-0

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No. B2797900
M. Wt: 409.48
InChI Key: LUOKGPCDADYAPM-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H15N3O3S2 and its molecular weight is 409.48. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

A study focused on the synthesis and evaluation of a series of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones. Some compounds in this series exhibited promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis without being cytotoxic to mammalian Vero cell lines. This suggests potential applications in developing new antibacterial agents (Palkar et al., 2017).

Chemosensors for Cyanide Anions

Research on coumarin benzothiazole derivatives showed their utility as chemosensors for cyanide anions, highlighting the potential application of similar benzo[d]thiazole derivatives in environmental monitoring and safety applications (Wang et al., 2015).

EGFR Inhibitors for Cancer Therapy

A novel series of benzo[d]thiazole-2-carboxamide derivatives were designed and synthesized as potential epidermal growth factor receptor (EGFR) inhibitors. These compounds demonstrated selective cytotoxicity against cancer cell lines with high EGFR expression, suggesting their application in targeted cancer therapies (Zhang et al., 2017).

Anti-Inflammatory and Analgesic Agents

The synthesis of thiazole/oxazole substituted benzothiazole derivatives was explored for their non-steroidal anti-inflammatory and analgesic properties. Some compounds outperformed the reference drugs in efficacy, indicating potential for development into new pain management and anti-inflammatory medications (Kumar & Singh, 2020).

Synthesis of Functionalized Compounds

Research on the microwave-assisted synthesis of N-(4-phenylthiazol-2-yl)-benzo[d]thiazole derivatives, inspired by marine topsentines and nortopsentines, opens up avenues for generating a wide array of functionalized compounds. These synthetic methodologies could lead to the development of novel materials and bioactive molecules (Deau et al., 2014).

properties

IUPAC Name

N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c1-4-9-23-13-10-14(25-2)15(26-3)11-17(13)28-20(23)22-18(24)19-21-12-7-5-6-8-16(12)27-19/h1,5-8,10-11H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOKGPCDADYAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=NC4=CC=CC=C4S3)S2)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

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